6-Methyltetrahydropterin

Tyrosine hydroxylase Enzyme kinetics Cofactor reduction

6-Methyltetrahydropterin (6-MPH4; CAS 942-41-6) is a synthetic tetrahydropterin analogue that serves as a catalytically competent cofactor for the aromatic amino acid hydroxylase family, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). Unlike the natural cofactor tetrahydrobiopterin (BH4), 6-MPH4 lacks the dihydroxypropyl side chain at C6, bearing instead a single methyl substituent.

Molecular Formula C7H11N5O
Molecular Weight 181.20 g/mol
CAS No. 942-41-6
Cat. No. B12859068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyltetrahydropterin
CAS942-41-6
Molecular FormulaC7H11N5O
Molecular Weight181.20 g/mol
Structural Identifiers
SMILESCC1CNC2=C(N1)C(=O)NC(=N2)N
InChIInChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3,10H,2H2,1H3,(H4,8,9,11,12,13)
InChIKeyHWOZEJJVUCALGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyltetrahydropterin (CAS 942-41-6): Synthetic Pterin Cofactor for Hydroxylase Research and Procurement


6-Methyltetrahydropterin (6-MPH4; CAS 942-41-6) is a synthetic tetrahydropterin analogue that serves as a catalytically competent cofactor for the aromatic amino acid hydroxylase family, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) [1]. Unlike the natural cofactor tetrahydrobiopterin (BH4), 6-MPH4 lacks the dihydroxypropyl side chain at C6, bearing instead a single methyl substituent. This structural simplification eliminates the allosteric regulatory properties of BH4 while preserving full catalytic coupling: the compound supports the stoichiometric hydroxylation of phenylalanine to tyrosine with a 1:1 cofactor oxidation-to-product ratio and no detectable hydrogen peroxide formation [2]. Its well-characterized kinetic behavior across multiple hydroxylase isoforms and its established use in isotopically labeled forms (e.g., [4a-13C]-6-MPH4) make it a standard tool in mechanistic enzymology and a reference cofactor in hydroxylase assay development [3].

Why 6-Methyltetrahydropterin Cannot Be Indiscriminately Substituted by BH4 or Other Pterin Analogues in Research Applications


The tetrahydropterin cofactor landscape is defined by profound functional divergence among structurally similar analogues. The natural cofactor BH4 binds PAH with approximately 22-fold higher affinity (Kd = 0.75 µM) than 6-MPH4 (Kd = 16.5 µM) and triggers an N-terminal regulatory domain rearrangement that 6-MPH4 cannot induce, meaning BH4 introduces allosteric regulation absent with 6-MPH4 [1]. Conversely, the positional isomer 7-methyltetrahydropterin acts as an uncoupled cofactor in the PAH system, yielding substantially less than one molecule of tyrosine per cofactor oxidized, whereas 6-MPH4 maintains fully coupled stoichiometry [2]. Even the structurally close 6,7-dimethyltetrahydropterin exhibits a measurably different kinetic isotope effect profile (Dkcat = 1.4 vs. 1.2 for 6-MPH4 with [²H₅]-phenylalanine), indicating altered rate-limiting steps in the hydroxylation chemistry [3]. These functionally consequential differences render simple interchange among pterin cofactors scientifically invalid without explicit experimental justification.

6-Methyltetrahydropterin: Quantitative Comparator-Anchored Evidence for Differentiated Selection


2.2-Fold Faster Active-Site Iron Reduction in Tyrosine Hydroxylase Compared to the Natural Cofactor BH4

6-MPH4 reduces the ferric active-site iron of wild-type tyrosine hydroxylase (TyrH) with a second-order rate constant of 6.1 ± 0.1 mM⁻¹ s⁻¹, which is approximately 2.2-fold faster than the natural cofactor tetrahydrobiopterin (BH4) at 2.8 ± 0.1 mM⁻¹ s⁻¹ measured under identical anaerobic stopped-flow conditions [1]. Furthermore, 6-MPH4 exhibits saturation kinetics in this reduction, a behavior not observed with BH4, indicating a distinct mechanistic interaction with the enzyme's iron center [1]. Ascorbate, glutathione, and 1,4-benzoquinone all reduce ferric TyrH substantially more slowly than either pterin, confirming the specificity of the pterin-mediated reduction pathway [1].

Tyrosine hydroxylase Enzyme kinetics Cofactor reduction Stopped-flow spectroscopy

10-Fold Greater Efficiency in Crossing the Blood-Brain Barrier Compared to BH4

Following peripheral administration in rats, 6-MPH4 was reported to be ten times more efficient than tetrahydrobiopterin (BH4) in crossing the blood-brain barrier [1]. Striatal concentrations of 6-MPH4 remained elevated for approximately 2 hours post-administration, declining with a half-life of 3 hours [1]. In contrast, BH4 achieved only a doubling of endogenous brain levels under comparable conditions, with the natural 1-diastereoisomer being more effective than the unnatural d-configuration [1]. No evidence for a specific active uptake mechanism concentrating 6-MPH4 in pterin-containing cells was detected; the compound nevertheless reached its presumed site of action at nerve terminals [1].

Blood-brain barrier Brain penetration Pharmacokinetics Neurochemistry

Fully Coupled Cofactor Stoichiometry Versus Uncoupled Behavior of the 7-Methyl Positional Isomer

6-Methyltetrahydropterin functions as a fully coupled cofactor in the phenylalanine hydroxylase (PAH) system, yielding one molecule of tyrosine for each molecule of cofactor oxidized to the dihydro level [1]. In contrast, the positional isomer 7-methyl-5,6,7,8-tetrahydropterin (7-CH₃-H₄pterin) causes uncoupling of PAH, yielding substantially less than one molecule of tyrosine per oxidized cofactor molecule [1]. This uncoupling behavior is also observed with unsubstituted 5,6,7,8-tetrahydropterin (H₄pterin) and several substituted pyrimidines, all of which cause varying degrees of uncoupling [1]. Among the active cofactor analogues examined, 6-CH₃-H₄pterin and trans-6,7-(CH₃)₂-H₄pterin maintain coupled stoichiometry, while cis-6,7-(CH₃)₂-H₄pterin and 7-CH₃-H₄pterin do not [1].

Cofactor coupling Phenylalanine hydroxylase Stoichiometry Uncoupling

22-Fold Lower Binding Affinity for PAH Relative to BH4: Absence of Allosteric Regulatory Conformation

Isothermal titration calorimetry (ITC) at neutral pH and 25°C reveals that the natural cofactor BH4 binds to human phenylalanine hydroxylase (PAH) with a dissociation constant Kd = 0.75 ± 0.18 µM, while 6-MPH4 binds with approximately 22-fold lower affinity at Kd = 16.5 ± 2.7 µM [1]. The thermodynamic signatures are mechanistically distinct: BH4 binding is strongly exothermic (ΔH = -11.8 ± 0.4 kcal/mol) with an entropic penalty (-TΔS = 3.4 ± 0.4 kcal/mol), reflecting N-terminal regulatory domain rearrangement, whereas 6-MPH4 binding shows a markedly different enthalpic contribution (ΔH = -3.3 ± 0.3 kcal/mol) driven both enthalpically and entropically (-TΔS = -3.2 kcal/mol) [1]. The heat capacity change (ΔCp) also differs ~5.7-fold between BH4 (-357 ± 26 cal/mol/K) and 6-MPH4 (-63 ± 12 cal/mol/K), further confirming distinct binding modes [1]. Critically, 6-MPH4 is catalytically effective but does not trigger the negative regulatory conformation that BH4 induces [1].

Isothermal titration calorimetry Allosteric regulation Binding thermodynamics Phenylalanine hydroxylase

Differential Deuterium Kinetic Isotope Effect on kcat Compared to 6,7-Dimethyltetrahydropterin as a Probe of Chemical Mechanism

With Chromobacterium violaceum phenylalanine hydroxylase (CvPheH), the deuterium kinetic isotope effect on kcat (ᴰkcat) using [²H₅]-phenylalanine as substrate is 1.2 when 6-MPH4 serves as cofactor, but increases to 1.4 when 6,7-dimethyltetrahydropterin (DMPH4) is used instead [1]. This difference indicates that the degree to which C–H bond cleavage limits the overall catalytic rate varies depending on the pterin cofactor employed, with DMPH4 rendering the hydroxylation step more rate-limiting than 6-MPH4 [1]. With the I234D mutant enzyme, the ᴰkcat value decreases to 0.9 with DMPH4—approaching the intrinsic kinetic isotope effect for oxygen addition to the amino acid—supporting the inference that the wild-type ᴰkcat value reflects a partially masked intrinsic effect that is differentially unmasked by the two cofactors [1].

Kinetic isotope effect Phenylalanine hydroxylase Reaction mechanism Rate-limiting step

Evidence-Backed Application Scenarios Where 6-Methyltetrahydropterin Is the Preferred Cofactor Choice


In Vitro Tyrosine Hydroxylase Activity Assays Requiring Maximal Catalytic Rates

Based on the 2.2-fold faster active-site iron reduction rate constant of 6-MPH4 (6.1 mM⁻¹ s⁻¹) compared to BH4 (2.8 mM⁻¹ s⁻¹) [1], and the report of greater maximal velocity (Vmax) of the TH-catalyzed reaction with 6-MPH4 relative to BH4 [2], 6-MPH4 is the cofactor of choice for in vitro tyrosine hydroxylase assays where maximizing observable catalytic rate is the primary objective. This is particularly relevant for high-throughput screening campaigns, enzyme purification quality control assays, and steady-state kinetic characterization where signal-to-noise ratio benefits from higher turnover rates. Procurement specifications should specify the dihydrochloride salt form (CAS 69113-63-9) to ensure adequate aqueous solubility and stability during assay preparation.

In Vivo Neurochemical Studies Targeting Central Catecholamine Pathways

The 10-fold greater blood-brain barrier penetration efficiency of 6-MPH4 versus BH4, combined with its 3-hour striatal half-life [3], makes 6-MPH4 the preferred pterin cofactor for in vivo pharmacological studies interrogating brain tyrosine hydroxylase and tryptophan hydroxylase function. This pharmacokinetic advantage has been exploited to demonstrate that exogenous tetrahydropterins can modulate striatal dopaminergic activity in vivo, including potentiation of reserpine-induced dopamine metabolism and partial prevention of haloperidol-induced catalepsy [4]. Researchers designing in vivo cofactor supplementation protocols should consider 6-MPH4 when BH4 brain penetration would be insufficient to achieve pharmacologically meaningful concentrations at the target site.

Mechanistic Studies of Hydroxylase Catalytic Cycle Isolated from Allosteric Regulation

The 22-fold lower binding affinity of 6-MPH4 (Kd = 16.5 µM) versus BH4 (Kd = 0.75 µM) for PAH, and the absence of the N-terminal regulatory domain rearrangement that BH4 triggers [5], positions 6-MPH4 as the preferred cofactor for experiments designed to study the catalytic mechanism of aromatic amino acid hydroxylases in isolation from allosteric regulation. In PAH specifically, BH4 can activate the enzyme up to 20-fold through allosteric regulation, whereas 6-MPH4 does not support this activation [6]. This property is essential for pre-steady-state kinetic analyses, spectroscopic characterization of catalytic intermediates (e.g., the 4a-hydroxy adduct), and experiments employing the [4a-13C]-6-MPH4 isotopologue for NMR-based mechanistic studies [7].

Quantitative Hydroxylase Assays Requiring Tight Cofactor-Oxidation-to-Product Coupling

For applications where cofactor consumption must accurately reflect product formation—such as continuous spectrophotometric hydroxylase assays monitoring tetrahydropterin oxidation at 340 nm, or endpoint assays quantifying tyrosine or DOPA production—6-MPH4 is the appropriate choice because it maintains fully coupled stoichiometry (1:1 cofactor oxidized per amino acid hydroxylated) with no detectable hydrogen peroxide generation [8]. In contrast, the 7-methyl positional isomer and unsubstituted tetrahydropterin both exhibit substantial uncoupling, yielding less than one hydroxylated product per cofactor oxidized [9]. Procurement for this application should verify the absence of contaminating oxidized pterin species (7,8-dihydropterin derivatives) that can interfere with spectrophotometric readouts at 330-340 nm [10].

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